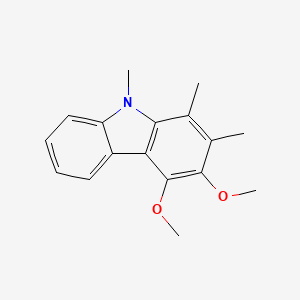
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzimidazole moiety, a phenylacetamide group, and a hydroxypropoxy linkage. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole derivative is then alkylated with a suitable alkyl halide to introduce the propyl group.
Amination: The alkylated benzimidazole is reacted with a phenylmethylamine derivative to form the intermediate compound.
Hydroxypropoxy Linkage Formation: The intermediate is then reacted with an epoxide to introduce the hydroxypropoxy group.
Acetylation: Finally, the compound is acetylated with phenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The phenylacetamide group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketone or aldehyde derivatives (oxidation), dihydrobenzimidazole derivatives (reduction), and various substituted phenylacetamide derivatives (substitution).
Scientific Research Applications
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, leading to inhibition of DNA synthesis and enzyme activity. The phenylacetamide group may enhance the compound’s binding affinity to its targets, while the hydroxypropoxy linkage provides additional sites for hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl Domperidone: This compound shares the benzimidazole moiety and propyl linkage but differs in its overall structure and biological activity.
1,3-Dihydro-1-[3-(1-piperidinyl)propyl]-2H-benzimidazol-2-one: Another benzimidazole derivative with a different substitution pattern and pharmacological profile.
Uniqueness
4-(3-((3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)(phenylmethyl)amino)-2-hydroxypropoxy)phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
84255-04-9 |
|---|---|
Molecular Formula |
C28H32N4O4 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C28H32N4O4/c29-27(34)17-21-11-13-24(14-12-21)36-20-23(33)19-31(18-22-7-2-1-3-8-22)15-6-16-32-26-10-5-4-9-25(26)30-28(32)35/h1-5,7-14,23,33H,6,15-20H2,(H2,29,34)(H,30,35) |
InChI Key |
QCSFBRDXPIUVII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCN2C3=CC=CC=C3NC2=O)CC(COC4=CC=C(C=C4)CC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


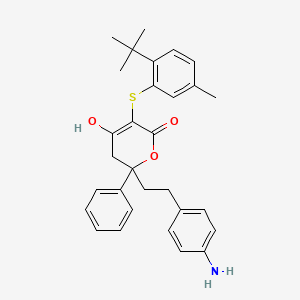
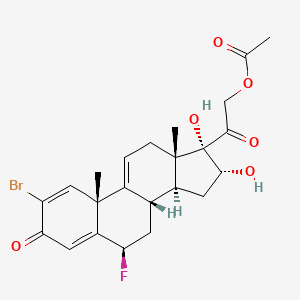
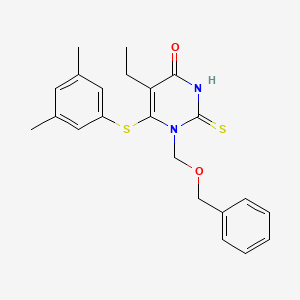

![13-phenyl-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713485.png)
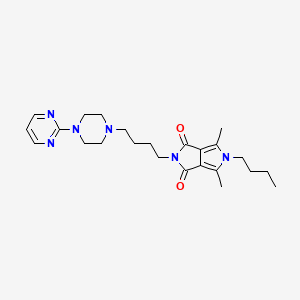
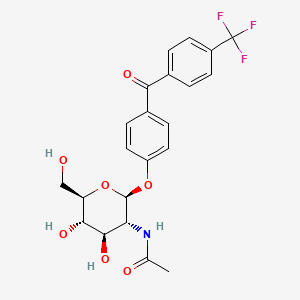
![zinc;5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrachloride](/img/structure/B12713498.png)
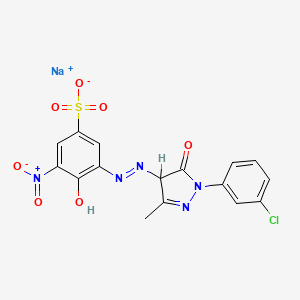
![(E)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B12713507.png)
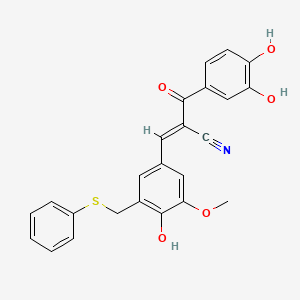
![1,1'-[Isopropylidenebis(p-phenyleneoxy)]bis[3-[2,4,6-tri-sec-butylphenoxy]propan-2-ol]](/img/structure/B12713518.png)
